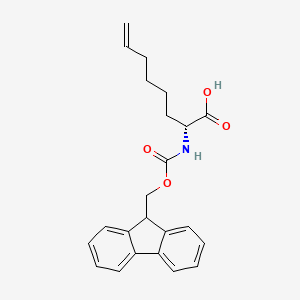

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is a chiral amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with oct-7-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid moiety.

Reduction: Reduction reactions can target the double bond, converting it to a single bond.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products:

Oxidation: Formation of diols or epoxides.

Reduction: Formation of saturated amino acids.

Substitution: Formation of deprotected amino acids or amino acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C22H27NO5

- CAS Number : 220497-85-8

- IUPAC Name : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

The structure includes a fluorenylmethoxycarbonyl group that serves as a protective group for the amino functionality, enhancing its stability during chemical reactions.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the sequential assembly of peptides. This method is essential for constructing complex peptide chains with high fidelity and specificity.

Protein Engineering

This compound is instrumental in protein engineering studies where it aids in the modification of amino acids within proteins. By incorporating Fmoc-protected amino acids into synthetic pathways, researchers can analyze protein functionality and interactions more effectively.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to stabilize peptides enhances their bioavailability and efficacy in drug formulations, particularly in developing peptide-based therapeutics targeting various diseases.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Organic Chemistry demonstrated the efficiency of using Fmoc-protected amino acids in synthesizing cyclic peptides. The researchers highlighted that the stability provided by the Fmoc group allowed for more efficient coupling reactions and higher yields compared to traditional methods without protective groups .

Case Study 2: Therapeutic Peptide Development

Research conducted on HIV integrase inhibitors utilized this compound as part of their peptide synthesis strategy. The study found that incorporating this compound significantly improved the pharmacokinetic properties of the resulting peptides, making them more viable candidates for therapeutic use .

Mécanisme D'action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step, typically using trifluoroacetic acid, reveals the free amino group, enabling further peptide bond formation.

Comparaison Avec Des Composés Similaires

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but lacks the double bond in the oct-7-enoic acid moiety.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Shorter carbon chain.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Longer carbon chain.

Uniqueness: ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is unique due to the presence of the double bond in the oct-7-enoic acid moiety, which allows for additional chemical modifications and reactions compared to its saturated counterparts.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, commonly referred to as Fmoc-octenoic acid, is a compound notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its protective properties for amino acids during chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Peptide Synthesis : The Fmoc group facilitates the synthesis of peptides by protecting the amino group during the coupling reactions. This is crucial for developing peptide-based therapeutics.

- Interaction with Biological Targets : The compound's unique structure allows it to interact with various biological targets, potentially influencing pathways such as apoptosis, cell cycle regulation, and metabolic processes .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound .

- Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi. This aligns with findings from related compounds where structural modifications enhance efficacy against pathogens .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Efficacy :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCBDJIBBTOBI-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.